4-Methoxybenzoate

Overview

Description

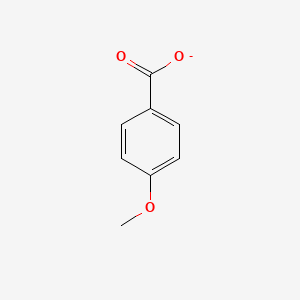

4-Methoxybenzoate, also known as methyl this compound or methyl anisate, is a benzoic acid derivative with a methoxy group (-OCH₃) at the para position of the aromatic ring. It is widely utilized as a pharmaceutical intermediate, flavoring agent in food, and a volatile component in plants and mushrooms . Structurally, it consists of a carboxylic acid esterified with a methyl group and a methoxy substituent, contributing to its distinct physicochemical and biochemical properties.

In biochemical pathways, this compound serves as a substrate for microbial O-demethylation. Enzymes such as cytochrome P450 monooxygenases (e.g., CYP199A35) and two-component systems (e.g., TSMOS in Comamonas testosteroni) catalyze its conversion to 4-hydroxybenzoate, which enters the β-ketoadipate pathway for further degradation . Its role in cocrystallization with lithium salts and L-proline highlights its utility in materials science, where its orientation influences crystal lattice stability .

Scientific Research Applications

Biochemical Pathways and Enzymatic Interactions

Recent studies have highlighted the role of 4-methoxybenzoate in microbial metabolism. Notably, Amycolatopsis magusensis KCCM40447 has been identified as a strain capable of utilizing this compound through a specific O-demethylation process. The gene encoding the enzyme this compound monooxygenase (CYP199A35) is conserved and plays a crucial role in this metabolic pathway. The enzyme exhibits high catalytic efficiency for the demethylation of para-substituted benzoates, indicating its potential for biotechnological applications in degrading environmental pollutants .

Enzyme Characterization

The crystal structures of cytochrome P450 enzymes CYP199A2 and CYP199A4 have been resolved, showcasing their interactions with this compound. These structures reveal how substrate binding induces conformational changes that facilitate enzymatic activity, particularly oxidative demethylation . The binding interactions are primarily hydrophobic and hydrogen-bonding interactions that stabilize the substrate within the active site.

Environmental Applications

This compound has been studied for its potential in bioremediation processes. Microbial strains capable of metabolizing this compound can be harnessed to degrade aromatic pollutants in contaminated environments. The complete catabolic pathway elucidated for Amycolatopsis magusensis allows for the development of bioremediation strategies that utilize this strain to detoxify environments polluted with aromatic compounds .

Pharmaceutical Applications

The metabolic pathways involving this compound also have implications in drug metabolism studies. Understanding how this compound is processed by various enzymes can shed light on similar processes for pharmaceutical compounds with methoxy groups. This knowledge is crucial for predicting drug interactions and optimizing drug design .

Case Study: Biodegradation of Aromatic Compounds

In a study assessing the biodegradation capabilities of Amycolatopsis magusensis, researchers demonstrated that this strain could effectively utilize this compound as the sole carbon source. The study monitored bacterial growth and metabolite production, confirming the strain's ability to degrade this compound efficiently under minimal media conditions .

Case Study: Enzymatic Activity Characterization

Another significant investigation focused on the characterization of CYP199A35's enzymatic activity towards this compound. The study quantified the reaction rates under various conditions, providing insights into optimal parameters for industrial applications where these enzymes might be used to process similar substrates or pollutants .

Data Table: Summary of Research Findings on this compound

Q & A

Q. Basic: What experimental techniques are commonly used to characterize the coordination chemistry of 4-methoxybenzoate with metal ions?

Answer:

Characterization typically involves infrared (IR) spectroscopy and X-ray diffraction (XRD) .

- IR Spectroscopy : The carboxylate group’s symmetrical (νsym) and anti-symmetrical (νas) stretching frequencies (1700–1400 cm⁻¹) indicate coordination mode. For sodium this compound, νas = 1543 cm⁻¹ and νsym = 1416 cm⁻¹. A Δν (νas – νsym) < 200 cm⁻¹ suggests bidentate coordination, while Δν > 200 cm⁻¹ implies ionic bonding .

- XRD : Powder diffraction confirms crystallinity and isomorphism in lanthanide complexes (e.g., La, Pr). Single-crystal XRD resolves bond lengths and dihedral angles (e.g., 69.82° between chromenone and benzoate moieties in derivatives) .

Q. Advanced: How can contradictions in IR spectral data for this compound-metal complexes be resolved?

Answer:

Discrepancies arise from variations in hydration states, counterions, or metal electronegativity.

- Compare Δν values across hydration states (e.g., anhydrous vs. hydrated La complexes). Hydration can shift νsym by 10–15 cm⁻¹ due to hydrogen bonding .

- Analyze trends in lanthanide series: Δν decreases with higher atomic number (e.g., La to Sm), reflecting weaker ionic character .

- Use computational methods (e.g., density functional theory) to model vibrational frequencies and validate experimental assignments .

Q. Basic: What methodologies are used to study the biodegradation of this compound by microorganisms?

Answer:

- Enrichment Cultures : Incubate environmental samples (e.g., soil, sediment) with this compound as the sole carbon source. Monitor sulfate reduction via FeS precipitation (black color) .

- 16S rRNA Sequencing : Identify dominant microbial taxa (e.g., Caloramator australicus) post-enrichment to link degradative activity to specific organisms .

Q. Advanced: How can inconsistent microbial degradation data for this compound be addressed?

Answer:

- Electron Donor Specificity : Test alternative electron donors (e.g., glycerol, formate) to rule out co-metabolism. This compound may require syntrophic partners for complete degradation .

- Inhibition Assays : Add metabolic inhibitors (e.g., molybdate for sulfate reduction) to isolate degradation pathways.

- Stoichiometric Analysis : Quantify sulfate consumption relative to this compound depletion to confirm direct utilization .

Q. Basic: What strategies optimize the synthesis of this compound derivatives for material science applications?

Answer:

- Esterification : Use DMF as a solvent with K₂CO₃ as a base to promote nucleophilic substitution (e.g., ethyl benzoate derivatives) .

- Functional Group Compatibility : Electron-withdrawing groups (e.g., Br, F) enhance reactivity at ortho/para positions during electrophilic substitution .

Q. Advanced: How do substituents influence the thermal stability of this compound-based coordination polymers?

Answer:

- Thermogravimetric Analysis (TGA) : Decomposition temperatures correlate with metal-oxygen bond strength. For example, La complexes decompose at ~300°C, while Sm analogs show higher stability .

- Hydration Effects : Hydrated complexes (e.g., NdL₃·2.5H₂O) exhibit stepwise weight loss corresponding to water release (~100–150°C) and ligand decomposition (~250°C) .

Q. Basic: How is the enzyme kinetics of this compound-dependent enzymes studied?

Answer:

- Coupled Assays : Monitor AMP formation via NADH oxidation (absorbance at 340 nm) using adenylate kinase, pyruvate kinase, and lactate dehydrogenase .

- Initial Velocity Measurements : Vary substrate concentrations (this compound, ATP, CoA) under saturating conditions to calculate and using equations for ternary complex mechanisms .

Q. Advanced: What approaches resolve conflicting inhibition data in this compound enzymatic studies?

Answer:

- Inhibitor Titration : Test dead-end inhibitors (e.g., AMPPNP, PPi) under varied substrate conditions to distinguish competitive vs. non-competitive mechanisms .

- Global Kinetic Fitting : Use software (e.g., Kaleidagraph) to fit data to multi-substrate models (e.g., Equation 2: ) and validate via AIC/BIC metrics .

Q. Basic: What crystallographic parameters are critical for analyzing this compound derivatives?

Answer:

- Dihedral Angles : Measure planarity between aromatic rings (e.g., 69.82° in chromenone-benzoate hybrids) to assess conjugation .

- Hydrogen Bonding : Identify dimer motifs and chains to map packing patterns .

Q. Advanced: How are structural discrepancies in this compound crystals reconciled?

Answer:

Comparison with Similar Compounds

Structural Analogs

4-Methoxybenzoate derivatives vary in ester groups and substituent chains, leading to differences in applications and reactivity. Key analogs include:

Key Observations :

- Ethyl and methyl esters differ in volatility and flavor profiles .

- Alkoxy chain length (e.g., ethoxy vs. methoxy) alters liquid crystal phase behavior .

Physicochemical Properties

Phase Transition Temperatures of Alkoxy-Substituted Esters (Table SI1, )

| Compound (Abbreviation) | Alkoxy Chain Length | Phase Transition (°C) |

|---|---|---|

| 1C2B-OH (methoxy) | C1 | 120–135 |

| 2C2B-OH (ethoxy) | C2 | 105–125 |

| 4C2B-OH (butoxy) | C4 | 90–110 |

Trend : Longer alkoxy chains reduce phase transition temperatures due to increased flexibility and decreased intermolecular forces.

Solubility and Reactivity

- Methyl this compound exhibits higher solubility in organic solvents compared to its ethyl counterpart .

- Prop-1-ynyl this compound’s propargyl group enhances reactivity in click chemistry .

Enzymatic Interactions

Substrate Specificity of O-Demethylases

Key Findings :

Properties

IUPAC Name |

4-methoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEYHEAKUIGZSGI-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7O3- | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.14 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.